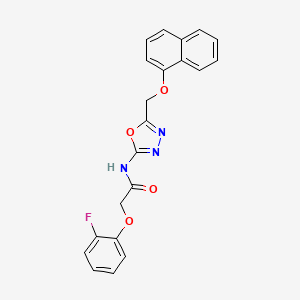

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[5-(naphthalen-1-yloxymethyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O4/c22-16-9-3-4-10-18(16)27-12-19(26)23-21-25-24-20(29-21)13-28-17-11-5-7-14-6-1-2-8-15(14)17/h1-11H,12-13H2,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQFIJURAKXEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC3=NN=C(O3)NC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the naphthalen-1-yloxy group: This step involves the reaction of naphthalen-1-ol with an appropriate alkylating agent.

Attachment of the fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions, where a fluorophenol reacts with a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution with sodium hydroxide or electrophilic substitution with halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Modifications

Key Observations :

- The target compound’s naphthalen-1-yloxymethyl group distinguishes it from analogs with tetrahydronaphthalen-2-yloxy or triazole cores . The naphthalene system enhances lipophilicity compared to saturated or smaller aromatic groups.

- Thioxo modification in introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity compared to the target’s oxadiazole .

Fluorinated Substituents

Key Observations :

- The 2-fluorophenoxy group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like those in .

- Fluorine at the para position (e.g., 4-fluorobenzyl in ) is common in COX-2 inhibitors , suggesting the target’s ortho -fluorine might influence steric interactions in binding pockets.

Aromatic System Variations

Key Observations :

- The naphthalen-1-yloxy group in the target compound provides a rigid, planar structure ideal for intercalation or hydrophobic binding, unlike the flexible tetrahydronaphthalene in .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(5-((naphthalen-1-yloxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a novel oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on its anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the oxadiazole ring : The compound is synthesized through reactions involving 2-fluorophenol and naphthalene derivatives, leading to the formation of the oxadiazole moiety.

- Characterization : The compound is characterized using techniques such as NMR and IR spectroscopy to confirm its structure and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various oxadiazole derivatives, including the target compound. The following findings summarize its biological activity:

- Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay. It exhibited significant cytotoxic effects against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15.8 | Inhibition of topoisomerase I activity |

| HeLa | 14.9 | Induction of apoptosis via mitochondrial pathways |

- Topoisomerase Inhibition : The compound demonstrated inhibitory effects on topoisomerase I, which is crucial for DNA replication and transcription. Molecular docking studies supported these findings by illustrating favorable interactions with the enzyme .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural features. For this compound, the presence of fluorine enhances lipophilicity and may influence pharmacokinetics and bioavailability, contributing to its observed anticancer activity .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in cancer therapy:

- Study on Oxadiazole Derivatives : A library of 1,2,5-oxadiazole derivatives was synthesized and screened for antiproliferative activity. Among them, compounds similar to the target showed promising results against various cancer types, emphasizing the potential for further development in targeted cancer therapies .

- Molecular Docking Studies : Docking studies indicated that modifications to the oxadiazole scaffold could enhance binding affinities to biological targets, suggesting that structural optimization might lead to more potent anticancer agents .

Q & A

Q. Key Optimization Parameters :

- Catalyst : Cu(OAc)₂ (10 mol%) for cycloaddition .

- Solvent Choice : Polar aprotic solvents (DMF, dichloromethane) improve yields in acylation steps .

- Reaction Monitoring : TLC (hexane:ethyl acetate, 8:2) ensures reaction completion .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

Critical characterization methods include:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.4 ppm for naphthalene and fluorophenyl groups) and methylene bridges (δ 5.3–5.5 ppm for –OCH₂–) .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm) and oxadiazole carbons (δ 105–125 ppm) .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

IR Spectroscopy : Detect C=O stretches (~1670 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.